2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester

Description

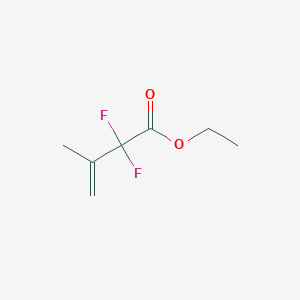

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester (CAS 60758-43-2) is a fluorinated organic compound with the molecular formula C₆H₈F₂O₂. Its structure features a butenoic acid backbone substituted with two fluorine atoms at the second carbon and a methyl group at the third carbon, terminated by an ethyl ester functional group. The compound’s SMILES notation is O=C(OCC)C(F)(F)C=C, and its InChIKey is OVWQFUKZGPMXAF-UHFFFAOYSA-N .

Fluorinated esters like this are critical intermediates in pharmaceutical and agrochemical synthesis due to fluorine’s ability to enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-methylbut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-4-11-6(10)7(8,9)5(2)3/h2,4H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCBEOKKHOJGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=C)C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester typically involves the reaction of 2,2-Difluoro-3-methyl-but-3-enoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Produces 2,2-Difluoro-3-methyl-but-3-enoic acid.

Reduction: Yields 2,2-Difluoro-3-methyl-but-3-enol.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical and biological processes .

Comparison with Similar Compounds

Fluorination Patterns

- 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester vs. This contrasts with the target compound’s aliphatic difluoro-methyl structure, resulting in differences in reactivity (e.g., slower hydrolysis due to stronger inductive effects in trifluoro derivatives) .

- 3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester (CAS 165544-31-0): The addition of a hydroxyl group at the second carbon introduces hydrogen-bonding capability, enhancing polarity and aqueous solubility compared to the non-hydroxylated target compound .

Substituent Position and Steric Effects

- The target compound’s aliphatic chain lacks such steric hindrance, favoring reactions requiring planar transition states .

- Ethyl (2E)-3-(4-fluorophenyl)but-2-enoate: The double bond at position 2 (vs. position 3 in the target compound) modifies conjugation patterns, affecting UV absorption and reactivity in cycloaddition reactions .

Functional Group Variations

| Compound Name | Key Functional Groups | Molecular Formula | Fluorine Content | Key Applications |

|---|---|---|---|---|

| This compound | Difluoro, methyl, ethyl ester | C₆H₈F₂O₂ | 2 F atoms | Pharmaceutical intermediates |

| 3,3,4,4,4-Pentafluoro-2-hydroxybutyric acid ethyl ester | Pentafluoro, hydroxyl, ethyl ester | C₆H₇F₅O₃ | 5 F atoms | High-stability agrochemical precursors |

| Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate | Trifluoromethyl, ketone, ethyl ester | C₁₁H₉F₃O₃ | 3 F atoms | Organic synthesis reagents |

| Citronellyl tiglate (2-Butenoic acid, 2-methyl-) | Long-chain branched ester | C₁₅H₂₆O₂ | None | Fragrance industry |

Key Observations:

Fluorine Content: Increased fluorination (e.g., pentafluoro derivatives) enhances thermal and oxidative stability but may reduce solubility in non-polar solvents .

Ester Group Variations : Longer alkyl chains (e.g., citronellyl tiglate) increase hydrophobicity, making them suitable for lipid-based applications, whereas ethyl esters are more reactive in hydrolysis .

Biological Activity

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester (CAS No. 1936641-34-7) is an organic compound characterized by its unique structural features, including a double bond and the presence of two fluorine atoms. Its molecular formula is C₇H₉F₂O₂, with a molecular weight of approximately 164.15 g/mol. The incorporation of fluorine into its structure imparts distinctive chemical properties that may influence its biological activities.

Structural Characteristics

The compound belongs to the class of unsaturated fatty acids, which are known for their reactivity and potential biological implications. The specific substitution pattern of fluorine atoms can enhance lipophilicity and alter interaction mechanisms with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties due to its structural characteristics, which can disrupt cellular membranes or interfere with metabolic pathways in microorganisms.

- Antioxidant Properties : The compound's ability to scavenge free radicals has been hypothesized, although comprehensive studies are needed to quantify this activity.

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in metabolic pathways involving fatty acid metabolism and signaling. The fluorinated structure may enhance binding affinity to specific enzymes.

Synthesis Methods

Various synthesis methods for this compound have been reported, which can influence its purity and yield. Common methods include:

- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine into the carbon backbone.

- Esterification Processes : Combining difluoroacids with alcohols under acidic conditions to form esters.

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound requires comparison with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methylbutenoic acid ethyl ester | C₇H₁₄O₂ | Lacks fluorine; more hydrophobic |

| Ethyl 4-fluoroacrylate | C₆H₇F O₂ | Contains a different fluorine substitution |

| Ethyl crotonate | C₇H₁₄O₂ | No fluorine; common in organic synthesis |

| Ethyl 2-chloroacrylate | C₇H₈ClO₂ | Chlorine instead of fluorine |

The unique features of this compound make it a candidate for further investigation in various biological contexts.

Case Studies and Research Findings

Recent studies have focused on the synthesis and potential applications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against various bacterial strains, suggesting that the compound could inhibit growth at specific concentrations.

- Cell Viability Assays : Research involving cell lines demonstrated that varying concentrations of the compound affected cell viability, indicating a dose-dependent response that warrants further exploration.

- Inhibition of Enzymatic Activity : Investigations into enzyme inhibition revealed that the compound could potentially inhibit key metabolic enzymes, impacting pathways relevant to fatty acid metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.